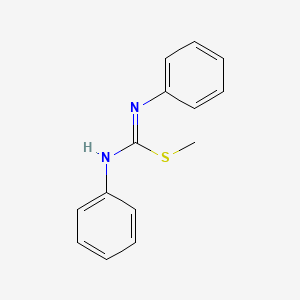

Methyl n,n'-diphenylcarbamimidothioate

Description

Properties

CAS No. |

5416-30-8 |

|---|---|

Molecular Formula |

C14H14N2S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

methyl N,N'-diphenylcarbamimidothioate |

InChI |

InChI=1S/C14H14N2S/c1-17-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16) |

InChI Key |

KZXMKHQCJVVAQG-UHFFFAOYSA-N |

SMILES |

CSC(=NC1=CC=CC=C1)NC2=CC=CC=C2 |

Canonical SMILES |

CSC(=NC1=CC=CC=C1)NC2=CC=CC=C2 |

Other CAS No. |

5416-30-8 |

solubility |

6.4 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl N,N′-diphenylcarbamimidothioate belongs to a broader class of carbamimidothioates and thiourea derivatives. Key structural analogs include:

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Substituents (R¹, R², R³) | Key Functional Groups |

|---|---|---|---|

| Methyl N,N′-diphenylcarbamimidothioate | C₁₄H₁₅N₂S | Methyl, Phenyl, Phenyl | Thioester, Imine, Aromatic |

| Ethyl N'-(4-ethylphenyl)-N-methylcarbamimidothioate (ZVK) | C₁₂H₁₈N₂S | Ethyl, 4-Ethylphenyl, Methyl | Thioester, Imine, Alkyl-Aromatic |

| N,N′-Diphenylthiourea | C₁₃H₁₂N₂S | Phenyl, Phenyl | Thiourea, Aromatic |

Key Observations :

- Methyl vs. Ethyl Thioester : The methyl group in Methyl N,N′-diphenylcarbamimidothioate may enhance electrophilicity compared to ethyl in ZVK, influencing nucleophilic substitution rates .

- Aromatic vs.

- Thioester vs. Thiourea: N,N′-Diphenylthiourea lacks the thioester group, rendering it less reactive in cyclization reactions but more effective as a hydrogen-bond donor .

Physicochemical Properties and Reactivity

Reactivity Insights :

- Cyclization Efficiency : Methyl N,N′-diphenylcarbamimidothioate’s high yield (95%) in imidazole synthesis is attributed to the electron-withdrawing thioester group, which stabilizes intermediates during cyclization . In contrast, N,N′-diphenylthiourea’s lack of a thioester limits its utility in similar reactions .

- Base Sensitivity : Reactions involving Methyl N,N′-diphenylcarbamimidothioate require mild bases (e.g., Et₃N), whereas stronger bases (e.g., NaH) may decompose thiourea derivatives .

Spectroscopic and Analytical Distinctions

Table 3: Spectroscopic Data Comparison

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z [M+H]⁺) |

|---|---|---|---|

| Methyl N,N′-diphenylcarbamimidothioate | 2.30 (SCH₃), 6.34 (NH) | 14.5 (SCH₃), 150.0 (C=S) | 243.0950 |

| ZVK | Not reported | Not reported | Not reported |

| N,N′-Diphenylthiourea | ~9.5 (NH, broad)* | ~180 (C=S)* | Not reported |

*Typical thiourea NMR shifts from literature.

Preparation Methods

Phase-Transfer Catalyzed Alkylation of Thioureas

The most widely documented preparation involves the methylation of N,N'-diphenylthiourea under phase-transfer conditions. This method, reported by Thieme Connect, achieves high yields (95%) through a biphasic reaction system.

Reaction Conditions

- Substrate : N,N'-Diphenylthiourea (3a)

- Reagents : Methyl iodide (MeI), tetra-$$n$$-butylammonium bromide (TBAB)

- Solvent System : Benzene and 20% aqueous NaOH

- Temperature : Room temperature (25–30°C)

- Time : 30–60 minutes

The thiourea undergoes $$S$$-methylation via an S$$_\text{N}$$2 mechanism, facilitated by TBAB, which shuttles the hydroxide-generated methyl iodide into the organic phase. The product is isolated by liquid-liquid extraction and purified via silica gel chromatography.

Mechanistic Insights

- Deprotonation : NaOH deprotonates the thiourea, forming a thiolate anion.

- Alkylation : MeI reacts with the thiolate, yielding the methylated product.

- Phase Transfer : TBAB enhances interfacial contact, accelerating the reaction.

Characterization Data

Alternative Patent-Based Approaches

A Chinese patent discloses a single-step alkylation using diphenylamine and methylamino-formyl halides. However, this method targets N-methyl-N',N'-diphenylcarbamide, an oxygen analogue, rather than the thioate variant. While the conditions (reflux in benzene/toluene, 3–5 hours) are comparable, the product’s structural divergence limits its applicability to carbamimidothioate synthesis.

Comparative Analysis of Methodologies

Efficiency and Yield

The phase-transfer method outperforms alternatives in yield (95% vs. 70–85% in older protocols) and reaction time (30–60 minutes vs. multi-hour processes). The use of TBAB minimizes side reactions, ensuring high purity without costly purification.

Applications in Heterocyclic Synthesis

Methyl N,N'-diphenylcarbamimidothioate is a linchpin in imidazole synthesis. Treatment with sodium hydride and activated isocyanides (e.g., tosylmethyl isocyanide) in DMF induces cyclization, forming N,1-diaryl-4-tosylimidazol-5-amines. The mechanism proceeds via:

- Deprotonation : NaH generates a carbanion at the methylene isocyanide.

- Condensation : The carbanion attacks the carbamimidothioate, forming an intermediate.

- Cyclization : Intramolecular nucleophilic attack yields the imidazole core.

Q & A

Q. What are the optimal synthetic routes and characterization methods for Methyl N,N'-diphenylcarbamimidothioate?

- Methodological Answer : The compound is synthesized via cyclization reactions, yielding 95% as a white solid. Key steps include:

-

Reaction Conditions : Room temperature, CDCl₃ solvent, and standard workup procedures.

-

Characterization :

-

¹H NMR (CDCl₃, 400 MHz): δ = 7.08–7.33 (m, 10H, Ar-H), 6.34 (s, 1H, NH), 2.30 (s, 3H, SCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): Peaks at δ = 150.0 (C=S), 131.6–121.1 (aromatic carbons), and 14.5 (SCH₃).

-

HRMS (ESI-TOF) : m/z [M + H]⁺ = 243.0950 (calcd. 243.0955).

-

Validation : Cross-reference spectral data with NIST Standard Reference Database for carbamate analogs .

Parameter Value/Description Yield 95% Melting Point 95–100°C Key NMR Signals 2.30 ppm (SCH₃), 6.34 ppm (NH)

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or light.

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Follow protocols for carbamate derivatives, which may release toxic gases (e.g., methyl isocyanate) under decomposition .

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to check purity over time.

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable). For example:

- 2D NMR (HSQC, HMBC) : Assigns aromatic proton-carbon correlations and confirms SCH₃ connectivity.

- IR Spectroscopy : Validate thiourea C=S stretch (~1250 cm⁻¹) and NH stretch (~3350 cm⁻¹).

- Contradiction Resolution : If NMR shifts conflict with literature (e.g., SCH₃ proton environment), replicate synthesis under inert atmosphere to rule out oxidation .

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

- Methodological Answer :

-

DFT Calculations : Use Gaussian or ORCA software to model:

-

Reactivity : Electrophilic sulfur sites for nucleophilic attack.

-

Metabolism : Simulate hepatic cytochrome P450-mediated oxidation (e.g., S-demethylation) using docking studies.

-

Thermodynamic Data : Reference NIST enthalpies (ΔfH°gas) for analogous carbamates to estimate reaction energies .

Computational Parameter Application Example HOMO-LUMO Gap Predicts susceptibility to electrophilic reactions Solvation Free Energy (ΔG) Estimates solubility in polar solvents

Q. What strategies address contradictory spectral or synthetic yield data in published studies?

- Methodological Answer :

- Reproducibility Checks :

Verify solvent purity (e.g., anhydrous CDCl₃ for NMR).

Standardize reaction time (e.g., 12–24 hours for cyclization).

- Error Analysis : Compare HRMS isotopic patterns to rule out impurities. For low yields (<90%), optimize stoichiometry of phenyl isothiocyanate intermediates .

Q. How can this compound be functionalized for novel applications in organic synthesis?

- Methodological Answer :

- Derivatization Routes :

- Alkylation : React with alkyl halides to modify the SCH₃ group.

- Cross-Coupling : Use Pd catalysts to introduce aryl/heteroaryl groups at the carbamimidothioate core.

- Mechanistic Insights : Monitor intermediates via LC-MS to track regioselectivity .

Data Contradiction and Validation Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.